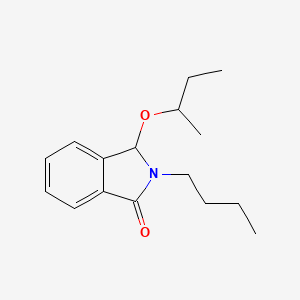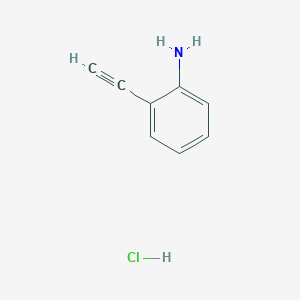
2-Ethynylaniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethynylaniline hydrochloride is an organic compound with the molecular formula C8H7N·HCl It is a derivative of aniline, where the ethynyl group is attached to the benzene ring at the ortho position relative to the amino group
準備方法
Synthetic Routes and Reaction Conditions
2-Ethynylaniline hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-iodoaniline with trimethylsilylacetylene in the presence of a palladium catalyst and copper iodide. The reaction is typically carried out in an inert atmosphere, such as nitrogen, and the product is purified through column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions
2-Ethynylaniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Ethyl-substituted aniline.
Substitution: Various substituted aniline derivatives depending on the reagent used.
科学的研究の応用
2-Ethynylaniline hydrochloride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anticancer agents.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 2-ethynylaniline hydrochloride involves its interaction with various molecular targets. The ethynyl group can participate in cyclization reactions, forming stable ring structures that can interact with biological molecules. The amino group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function .
類似化合物との比較
Similar Compounds
- 2-Aminophenylacetylene
- 2-Ethynylbenzenamine
- 2-Ethynylphenylamine
Comparison
2-Ethynylaniline hydrochloride is unique due to the presence of both the ethynyl and amino groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a versatile platform for the synthesis of various derivatives and complex molecules. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications .
特性
分子式 |
C8H8ClN |
|---|---|
分子量 |
153.61 g/mol |
IUPAC名 |
2-ethynylaniline;hydrochloride |
InChI |
InChI=1S/C8H7N.ClH/c1-2-7-5-3-4-6-8(7)9;/h1,3-6H,9H2;1H |
InChIキー |
SSPSENIVMFHDTQ-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC=CC=C1N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



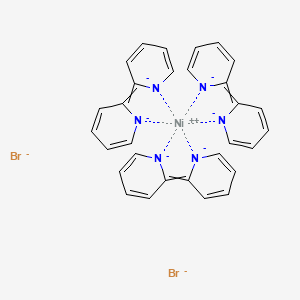
![7-Difluoromethyl-2,3-dihydro-1-methyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12448680.png)
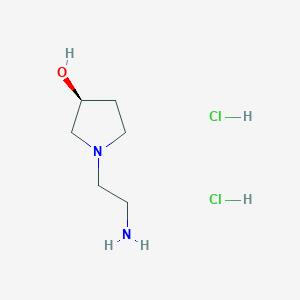
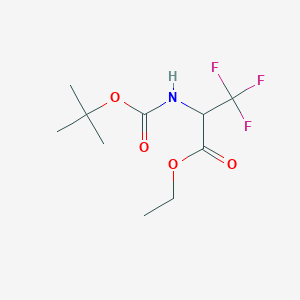
![N-benzyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]butanediamide](/img/structure/B12448688.png)
![N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-iodobenzamide](/img/structure/B12448699.png)
![4-{2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B12448700.png)

![2,2,2-trichloro-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B12448723.png)
![5-(4-Butoxyphenyl)-3-[4-(heptyloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B12448734.png)
![2-(7-Difluoromethyl-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12448738.png)
![9-{2-[(4-Chlorophenyl)methoxy]phenyl}-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione](/img/structure/B12448747.png)
